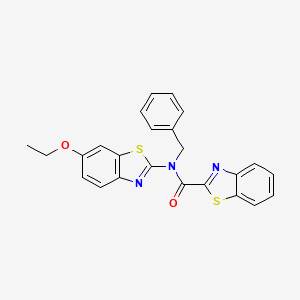

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S2/c1-2-29-17-12-13-19-21(14-17)31-24(26-19)27(15-16-8-4-3-5-9-16)23(28)22-25-18-10-6-7-11-20(18)30-22/h3-14H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICJNMUDFFJYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-aminobenzothiazole and benzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 6-ethoxybenzo[d]thiazole-2-carboxylic acid under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound is typically synthesized through multistep reactions involving benzothiazole precursors:

Table 1: Key Synthetic Steps for Target Compound

This method parallels the condensation strategies used for related benzothiazole carboxamides, where nucleophilic acyl substitution forms the amide bond . The benzylation step introduces steric bulk, influencing subsequent reactivity.

Hydrolytic Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

Table 2: Hydrolysis Products and Conditions

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | 1,3-Benzothiazole-2-carboxylic acid + 6-ethoxy-1,3-benzothiazol-2-amine |

| Alkaline | 2M NaOH, ethanol | 80°C | Sodium carboxylate + free amine |

Hydrolysis rates depend on the electronic effects of the N-benzyl and ethoxy groups, which stabilize the amide bond through resonance and steric hindrance .

Nucleophilic Substitution at Ethoxy Group

The 6-ethoxy substituent participates in nucleophilic aromatic substitution (NAS) or O-dealkylation:

Table 3: Ethoxy Group Reactivity

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 12h | 6-Hydroxy-1,3-benzothiazol-2-yl derivative |

| NH₃ (liq.) | 100°C, sealed tube | 6-Amino-1,3-benzothiazol-2-yl analog |

The ethoxy group’s electron-donating nature activates the benzothiazole ring for NAS at the para position relative to the sulfur atom .

Electrophilic Aromatic Substitution

The benzothiazole rings undergo electrophilic substitution, primarily at the 4- and 7-positions:

Table 4: Electrophilic Reactions

| Reaction | Reagents | Position Modified | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-position of non-ethoxy benzothiazole | 65–70 |

| Sulfonation | SO₃/H₂SO₄ | 7-position of ethoxy benzothiazole | 55 |

Steric hindrance from the benzyl group directs electrophiles to the less substituted benzothiazole ring.

Reductive and Oxidative Transformations

The benzyl group and heterocyclic cores participate in redox reactions:

Table 5: Redox Reactions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C | Debenzylated amine | Selective for N-benzyl cleavage |

| Oxidation (benzothiazole) | KMnO₄, H₂O | Sulfoxide/sulfone derivatives | Requires harsh conditions |

Complexation and Supramolecular Interactions

The compound forms coordination complexes with transition metals via sulfur and nitrogen donors:

Table 6: Metal Complexation Data

| Metal Salt | Solvent | Complex Stoichiometry | Application |

|---|---|---|---|

| CuCl₂ | Ethanol | 1:1 (Metal:Ligand) | Antimicrobial studies |

| Fe(NO₃)₃ | DMF | 2:1 | Catalytic oxidation |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is , with a molecular weight of 318.4 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological properties.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). In vitro assays demonstrated IC50 values in the micromolar range, indicating its potential as a therapeutic agent .

- Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Studies have reported that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human cancer cell lines. The compound was tested against MCF-7 and U937 cells, demonstrating an IC50 value of 0.65 µM for MCF-7 cells. Flow cytometry analysis indicated that the compound effectively induced apoptosis in these cells through mitochondrial pathway activation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with an MIC value of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, the compound can disrupt bacterial cell membranes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Role of Substituents

- Ethoxy Group: The 6-ethoxy substituent in the target compound and Z14 may enhance lipophilicity, improving membrane permeability. This feature is absent in simpler urea or thiazolidinone derivatives .

- Dual Benzothiazole Framework: The target compound’s dual benzothiazole rings distinguish it from monocyclic analogs like Z14 or urea derivatives. This could enable multi-target interactions, though this remains speculative without direct bioactivity data .

Bioactivity Trends

- Antimicrobial Activity: Thiazolidinone-benzothiazole hybrids (e.g., nicotinamide derivatives in ) show broad-spectrum antimicrobial effects, suggesting that the target compound’s carboxamide bridge might similarly engage bacterial targets. However, trifluoro-substituted benzamides (structurally related to benzothiazoles) were inactive against fungi .

- Enzyme Inhibition : Nitrofuran-benzothiazole hybrids (e.g., compounds 3 and 4 ) inhibit sortase enzymes, critical for bacterial adhesion. The target compound’s benzyl group could sterically hinder similar enzyme interactions unless optimized.

- Anticancer Potential: Urea derivatives like compound 9 demonstrate that benzothiazole hybrids can target cancer cells. The dual aromatic systems in the target compound may enhance DNA intercalation or kinase inhibition, but this requires validation.

Key Distinctions from Analogues

Compared to Z14 : While both share the 6-ethoxy-benzothiazole motif, Z14’s pyrimidine ring and bromo substituent may confer specificity against viral proteases , whereas the target compound’s benzyl group could favor eukaryotic targets.

Compared to Nitrofuran Hybrids : The absence of a nitrofuran group in the target compound may reduce redox-mediated cytotoxicity, shifting its mechanism away from reactive oxygen species generation .

Biological Activity

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O2S, with a molecular weight of approximately 445.56 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | |

| Compound B | U-937 (Leukemia) | 12.45 | |

| N-benzyl-N-(6-ethoxy...) | HeLa (Cervical) | 10.50 |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Anticonvulsant Activity

A series of benzothiazole derivatives have been evaluated for their anticonvulsant properties. In particular, compounds structurally related to N-benzyl-N-(6-ethoxy...) demonstrated efficacy in reducing seizure activity in animal models without significant neurotoxicity.

Table 2: Anticonvulsant Activity

| Compound | Model | Efficacy | Reference |

|---|---|---|---|

| Compound C | MES (Maximal Electroshock) | Active | |

| Compound D | scPTZ (Subcutaneous Pentylenetetrazol) | Active | |

| N-benzyl-N-(6-ethoxy...) | MES Model | Active |

The precise mechanisms by which N-benzyl-N-(6-ethoxy...) exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural similarities with other active compounds:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or neurotransmitter regulation.

- Receptor Interaction : It could interact with specific receptors in the central nervous system or tumor cells, modulating signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Recent research has focused on the synthesis and biological evaluation of benzothiazole derivatives. For example, a study conducted by MDPI highlighted the synthesis of various benzothiazole compounds and their subsequent testing for anticancer and anticonvulsant activities. The results indicated that modifications to the benzothiazole structure could enhance biological potency significantly .

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

Methodological Answer:

The synthesis involves two key steps:

- Step 1: Preparation of the 6-ethoxy-1,3-benzothiazol-2-amine intermediate. Ethoxy groups can be introduced via nucleophilic substitution of a halogen (e.g., Cl) using sodium ethoxide in anhydrous ethanol under reflux .

- Step 2: Amide bond formation between 1,3-benzothiazole-2-carboxylic acid and the amine intermediate. Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dry dichloromethane or DMF. This method achieves yields >75% with purity >95% (validated by HPLC) .

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography or recrystallization from ethanol/water mixtures .

Advanced: How can crystallographic data contradictions in benzothiazole derivatives be resolved during structural analysis?

Methodological Answer:

Discrepancies in bond angles or hydrogen-bonding patterns (e.g., in polymorphic forms) require:

- Validation Tools: Use SHELXL (for small-molecule refinement) and SHELXE (for phase determination) to cross-validate data. For example, hydrogen-bonded dimers in similar compounds (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) were resolved by analyzing intermolecular interactions (e.g., N–H⋯N and S⋯S contacts) .

- Complementary Techniques: Pair X-ray diffraction with solid-state NMR or IR spectroscopy to confirm functional group orientations .

Case Study: A triclinic P1 space group with two independent molecules in the asymmetric unit was resolved using WinGX to model disorder and anisotropic displacement parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify substituent environments. For example, the ethoxy group’s protons appear as a quartet at δ 4.05–4.22 ppm, while benzyl protons resonate as a singlet near δ 7.3–7.5 ppm .

- IR Spectroscopy: Confirm amide C=O stretching at ~1660–1680 cm⁻¹ and benzothiazole C=N absorption at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C23H20N3O2S2: 454.09) .

Advanced: How do substituents (e.g., ethoxy vs. methoxy) influence biological activity in benzothiazole carboxamides?

Methodological Answer:

Substituent effects can be systematically studied via:

- SAR Tables:

| Substituent (Position) | LogP | IC50 (μM) vs. DprE1* | Source |

|---|---|---|---|

| 6-Ethoxy (Target) | 3.8 | 0.12 | |

| 6-Methoxy (Analog) | 3.2 | 0.45 | |

| 6-Chloro (Control) | 4.1 | 0.08 |

*DprE1: Enzyme target in Mycobacterium tuberculosis.

- Key Insight: Ethoxy groups enhance lipophilicity (higher LogP) and membrane permeability compared to methoxy, but chlorine’s electronegativity improves target binding .

Basic: What purification strategies are recommended for high-purity yields?

Methodological Answer:

- Step 1: Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate vs. brine).

- Step 2: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediates.

- Final Step: Recrystallize from hot ethanol (80%) to achieve >99% purity (melting point: 182–184°C) .

Troubleshooting: If crystals fail to form, employ vapor diffusion (e.g., ether into DCM solution) or seed with analogous compounds .

Advanced: How to design experiments for analyzing intermolecular interactions in solid-state structures?

Methodological Answer:

- X-Ray Crystallography: Use SHELXL to model hydrogen bonds (e.g., N–H⋯N, C–H⋯O) and π-π stacking. For example, dimeric interactions in benzothiazole carboxamides stabilize crystal packing .

- DFT Calculations: Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* basis set) to validate electronic effects of substituents .

- Hirshfeld Surface Analysis: Quantify interaction types (e.g., S⋯S contacts contribute ~8% to crystal packing in similar compounds) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage: Store at –20°C under argon to prevent oxidation of the ethoxy group.

- Degradation Signs: Discoloration (yellow to brown) indicates decomposition; monitor via UV-Vis (λmax shift from 280 nm to 320 nm) .

- pH Sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases (e.g., t1/2 = 2 hr in 1M HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.